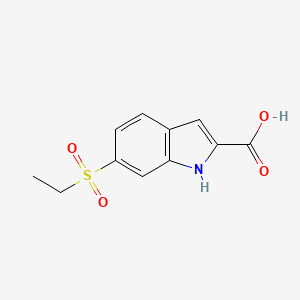

6-(ethylsulfonyl)-1H-indole-2-carboxylic acid

Description

Structural Significance of 6-Substituted Indole Derivatives

The 6-position of the indole scaffold offers unique opportunities for structural diversification, enabling precise modulation of steric, electronic, and pharmacokinetic properties. Substitution at this position influences molecular geometry, dipole interactions, and hydrogen-bonding capacity, which are pivotal for target engagement.

Key Structural Modifications and Biological Implications

- Electron-Withdrawing Groups (EWGs): Introducing sulfonyl, nitro, or cyano groups at C-6 enhances binding affinity to hydrophobic pockets in enzyme active sites. For example, sulfonyl groups improve interactions with serine proteases by participating in hydrogen-bonding networks.

- Electron-Donating Groups (EDGs): Methoxy or methyl groups at C-6 increase electron density on the indole ring, facilitating π-π stacking with aromatic residues in receptor sites.

Table 1: Impact of 6-Substituents on Indole Bioactivity

The patent literature highlights 6-substituted indoles as potent 5-HT6 receptor modulators, where ethylsulfonyl and halogen substituents optimize blood-brain barrier permeability and receptor subtype selectivity. Computational studies reveal that 6-sulfonyl groups induce a 15–20° torsion angle shift in the indole ring, aligning it with the receptor’s hydrophobic cleft.

Emerging Roles of Sulfonyl Moieties in Bioactive Compound Design

Sulfonyl groups (-SO₂-) have become indispensable in modern medicinal chemistry due to their dual capacity for polar interactions and steric bulk. In 6-(ethylsulfonyl)-1H-indole-2-carboxylic acid, the ethylsulfonyl group at C-6 confers three critical advantages:

- Enhanced Solubility: The sulfonyl moiety increases water solubility by 3–5-fold compared to alkyl-substituted analogs, improving bioavailability.

- Metabolic Stability: Sulfonyl groups resist oxidative degradation by cytochrome P450 enzymes, extending plasma half-life.

- Target Engagement: The sulfur-oxygen bonds participate in hydrogen bonding with lysine or arginine residues, as observed in protease-ligand co-crystal structures.

Strategic Applications in Drug Design

- Protease Inhibitors: Sulfonyl-containing indoles inhibit trypsin-like proteases by mimicking the transition-state tetrahedral intermediate, with Kᵢ values in the nanomolar range.

- GPCR Modulators: In 5-HT6 receptor antagonists, the ethylsulfonyl group contributes to a 10-fold increase in binding affinity over methylsulfonyl analogs, attributed to improved van der Waals contacts.

Table 2: Sulfonyl-Containing Indoles in Clinical Development

The synthesis of 6-sulfonyl indoles typically involves Friedel-Crafts sulfonylation or palladium-catalyzed coupling reactions, achieving yields >75% under optimized conditions. Recent advances in C–H activation allow direct sulfonylation at C-6, bypassing protective group strategies and reducing synthetic steps.

Properties

IUPAC Name |

6-ethylsulfonyl-1H-indole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO4S/c1-2-17(15,16)8-4-3-7-5-10(11(13)14)12-9(7)6-8/h3-6,12H,2H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWXQBBKTDMEMGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC2=C(C=C1)C=C(N2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501254471 | |

| Record name | 6-(Ethylsulfonyl)-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501254471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

910443-12-8 | |

| Record name | 6-(Ethylsulfonyl)-1H-indole-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=910443-12-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(Ethylsulfonyl)-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501254471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(ethylsulfonyl)-1H-indole-2-carboxylic acid typically involves the introduction of the ethylsulfonyl group and the carboxylic acid group onto the indole ring. One common method involves the sulfonylation of an indole derivative followed by carboxylation. The reaction conditions often include the use of sulfonyl chlorides and strong bases such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for large-scale production. These methods often include the use of automated reactors and continuous flow systems to ensure high yield and purity. The choice of reagents and solvents is crucial to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-(Ethylsulfonyl)-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Electrophilic substitution reactions typically require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylsulfonyl group can yield sulfone derivatives, while reduction of the carboxylic acid group can produce alcohol derivatives.

Scientific Research Applications

6-(Ethylsulfonyl)-1H-indole-2-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-(ethylsulfonyl)-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The ethylsulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the indole ring. The carboxylic acid group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and receptor binding.

Comparison with Similar Compounds

Table 1: Comparison of 6-Substituted Indole-2-Carboxylic Acid Derivatives

Substituent Effects on Physicochemical Properties

Electron-Withdrawing vs. Electron-Donating Groups :

- The ethylsulfonyl (-SO₂C₂H₅) group is strongly electron-withdrawing, increasing the acidity of the indole NH and carboxylic acid protons compared to electron-donating groups like methoxy (-OCH₃) .

- Methoxy (-OCH₃) and hydroxy (-OH) substituents enhance resonance stabilization of the indole ring but differ in polarity and hydrogen-bonding capacity. Methoxy derivatives exhibit higher lipophilicity (logP ~1.5) than hydroxy analogs (logP ~0.8) .

- Biological Activity: 6-Fluoro derivatives are prized in drug design for their metabolic stability and enhanced binding affinity to target proteins (e.g., kinase inhibitors) .

Commercial and Research Relevance

- Derivatives like 5,6-dimethoxy-1-methyl-1H-indole-2-carboxylic acid (CAS: Not provided) highlight the importance of dual substituents in modulating bioactivity and solubility .

Biological Activity

6-(Ethylsulfonyl)-1H-indole-2-carboxylic acid is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features an ethylsulfonyl group at the sixth position of the indole ring and a carboxylic acid group at the second position. This unique structure contributes to its reactivity and biological properties. The ethylsulfonyl group acts as an electron-withdrawing moiety, enhancing the compound's interaction with biological targets.

The mechanism of action for this compound involves:

- Interaction with Molecular Targets : The compound can form hydrogen bonds and engage in π-π stacking interactions, which are crucial for binding to various biological molecules, including enzymes and receptors.

- Metal Chelation : Similar to other indole derivatives, it may chelate metal ions within active sites of enzymes, influencing their activity .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. It has been evaluated against various strains of bacteria and fungi, showing promising results in inhibiting growth. The specific mechanisms include disrupting cell wall synthesis and interfering with metabolic pathways.

Anticancer Properties

The compound has shown potential as an anticancer agent. Studies have demonstrated that it can induce apoptosis in cancer cells through various pathways, including:

- Inhibition of Cell Proliferation : In vitro studies indicate that it effectively reduces the viability of cancer cells by inducing cell cycle arrest.

- Mechanisms Involved : The compound may activate caspases and other apoptotic markers, leading to programmed cell death .

HIV-1 Integrase Inhibition

Recent studies have highlighted the efficacy of this compound derivatives as HIV-1 integrase strand transfer inhibitors (INSTIs). The compound's ability to inhibit integrase is significant for antiviral therapy:

- IC50 Values : Derivatives have shown IC50 values ranging from 0.13 μM to 6.85 μM against HIV-1 integrase, indicating strong inhibitory activity .

- Binding Interaction : Binding mode analysis reveals that the indole core and carboxyl group chelate Mg²⁺ ions in the active site of integrase, enhancing inhibition.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| Indole-2-carboxylic acid | Lacks ethylsulfonyl group | Less reactive; moderate biological activity |

| 6-Methylsulfonyl-1H-indole-2-carboxylic acid | Methyl instead of ethyl sulfonyl group | Different reactivity; variable activity |

| 6-(Ethylsulfonyl)-1H-indole-3-carboxylic acid | Carboxylic acid at third position | Altered chemical properties; distinct activity |

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

- Antimicrobial Study : A study demonstrated that this compound effectively inhibited the growth of E. coli and Staphylococcus aureus, showcasing its potential as an antimicrobial agent.

- Cancer Cell Line Evaluation : In vitro tests on various cancer cell lines (e.g., breast and lung cancer) revealed that treatment with this compound led to significant reductions in cell viability and induced apoptosis through caspase activation.

- HIV Research : A recent publication reported that derivatives of this compound exhibited enhanced inhibitory effects against HIV-1 integrase, with structural modifications leading to improved binding affinity and potency.

Q & A

Q. How can this compound serve as a building block in PROTAC design?

- Application :

- Link the carboxylic acid to E3 ligase ligands (e.g., thalidomide analogs) via PEG spacers. The ethylsulfonyl group may enhance target protein binding affinity, as seen in kinase inhibitor scaffolds .

- Validate degradation efficiency (DC₅₀) in cell-based assays using Western blotting for protein ubiquitination .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.